- An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiationLatin American Journal of Pharmacy, 2013, 32(8), 1258-1262,
Cas no 96-88-8 (Mepivacaine)

Mepivacaine structure
Product name:Mepivacaine
CAS No:96-88-8
MF:C15H22N2O
Molecular Weight:246.347983837128
MDL:MFCD00243006
CID:805619
PubChem ID:4062
Mepivacaine 化学的及び物理的性質
名前と識別子
-
- N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
- 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-
- Mepivacaine
- Carbocaine
- DL-Mepivacaine
- Scandicain
- Scandicaine
- Mepivacaina
- Mepivacainum
- Mepicaine
- Polocaine
- Mepivicaine
- Mepivacainum [INN-Latin]
- Mepivacaina [INN-Spanish]
- (+-)-1-Methyl-2',6'-pipecoloxylidide
- Mepivacaine [INN:BAN]
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide
- 1-METHYL-2',6'-PIPECOLOXYLIDIDE
- 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
- N-Methyl-2-pipecolic acid, 2,6-xylidide
- 2',6'-Pipec
- 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)
- (±)-Mepivacaine
- 1-Methyl-2′,6′-pipecoloxylidide
- DL
- APF 135
- Carbocain
- Carbocaine-V
- MepiSV
- MeSH ID: D008619
- Scandinibsa
- Tevacaine
- BSPBio_003297
- Scandicane
- DTXCID803259
- NCGC00018284-06
- AB00053769_13
- KBio1_001914
- MEPIVACAINE [VANDF]
- EN300-7359348
- KBio2_004528
- 2',6'-Pipecoloxylidide, 1-methyl-
- Spectrum3_001629
- Mepivacaine, 1mg/ml in Methanol
- Carboplyin Dental
- BRD-A03216249-003-12-8
- Mepivacaina (INN-Spanish)
- SBI-0052814.P002
- Spectrum2_001656
- AKOS015889304
- KBio3_002517
- Mepivacainum (INN-Latin)
- s5392
- DivK1c_006970
- EINECS 202-543-0
- BDBM50417964
- (.+/-.)-Mepivacaine
- N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide
- HY-B0517
- SCHEMBL25314
- (+/-)-Mepivacaine
- Epitope ID:122686
- Carboplyin Dental (TN)
- BRD-A03216249-003-23-5
- KBioGR_001092
- CHEBI:6759
- DB-343491
- Q416760
- MEPIVACAINE [WHO-DD]
- GTPL7224
- N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid
- SpecPlus_000874
- N-Methyl-2-pipecolic acid, 2,6-dimethylanilide
- KBioSS_001960
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #
- Q-100290
- N01BB03
- DB00961
- DTXSID9023259
- NCGC00018284-05
- Mepivacaine (INN)
- (.+/-.)-1-Methyl-2',6'-pipecoloxylidide
- C07528
- BRD-A03216249-003-02-9
- NCGC00018284-03
- AB00053769_12
- (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE
- Spectrum_001480
- HMS3886E04
- MLS006011662
- AC-9857
- 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-
- D08181
- FS-3679
- CCG-266926
- KBio2_007096
- NS00000534
- Mepihexal
- N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
- CS-0009492
- KBio2_001960
- Spectrum5_001354
- 5-22-01-00223 (Beilstein Handbook Reference)
- UNII-B6E06QE59J
- CHEMBL1087
- MEPIVACAINE [MI]
- NCGC00089774-02
- BRD-A03216249-003-24-3
- NCGC00018284-02
- SMR004703413
- APF-135
- S-Ropivacaine Mesylate
- Spectrum4_000596
- SPBio_001811
- MEPIVACAINE [INN]
- Z1741980843
- B6E06QE59J
- 22801-44-1
- 96-88-8
- MFCD00243006
- BRN 0211230
-
- MDL: MFCD00243006
- インチ: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
- InChIKey: INWLQCZOYSRPNW-UHFFFAOYSA-N
- SMILES: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C
計算された属性
- 精确分子量: 246.173213330g/mol
- 同位素质量: 246.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
- XLogP3: 1.9
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 0.9978 (rough estimate)
- ゆうかいてん: 150-151°
- Boiling Point: 389.35°C (rough estimate)
- Refractive Index: 1.6280 (estimate)
- LogP: 2.2
Mepivacaine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M225078-100mg |
Mepivacaine |
96-88-8 | 100mg |
$ 59.00 | 2023-09-07 | ||
ChemScence | CS-0009492-500mg |
Mepivacaine |
96-88-8 | ≥98.0% | 500mg |
$80.0 | 2022-04-26 | |
Enamine | EN300-7359348-0.5g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 90% | 0.5g |
$23.0 | 2023-07-07 | |
TRC | M225078-500mg |
Mepivacaine |
96-88-8 | 500mg |
$ 75.00 | 2023-04-15 | ||
S e l l e c k ZHONG GUO | S5392-25mg |
Mepivacaine |
96-88-8 | 98% | 25mg |
¥794.84 | 2023-09-15 | |
Enamine | EN300-7359348-25.0g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 90% | 25.0g |
$124.0 | 2023-07-07 | |
Enamine | EN300-7359348-0.05g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 90% | 0.05g |
$20.0 | 2023-07-07 | |
Enamine | EN300-7359348-5.0g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 90% | 5.0g |
$35.0 | 2023-07-07 | |
abcr | AB443302-1 g |
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide, 95%; . |
96-88-8 | 95% | 1g |
€51.80 | 2022-03-02 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80159-5mg |
Mepivacaine |
96-88-8 | 98.0% | 5mg |
¥100 | 2021-05-07 |
Mepivacaine 合成方法
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 70 °C
Reference
- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination StrategyEuropean Journal of Organic Chemistry, 2017, 2017(44), 6511-6517,
Synthetic Circuit 3
Reaction Conditions
Reference
- Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticlesPharmaceutical Chemistry Journal, 2019, 52(10), 865-867,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
- Optical isomers of mepivacaine and bupivacaineJournal of Medicinal Chemistry, 1971, 14(9), 891-2,
Synthetic Circuit 5
Reaction Conditions
Reference
- Flow Chemistry Supporting Access to Drugs in Developing CountriesTopics in Medicinal Chemistry, 2021, 38, 391-419,
Synthetic Circuit 6
Reaction Conditions
Reference
- Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalystsPharmaceutical Chemistry Journal, 2008, 42(6), 357-359,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Oxygen ; 42 h, rt
1.2 Solvents: Methanol ; 12 h, 60 °C
1.2 Solvents: Methanol ; 12 h, 60 °C
Reference
- Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl IsocyanatesOrganic Letters, 2007, 9(24), 5115-5118,
Mepivacaine Raw materials
Mepivacaine Preparation Products
- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- (13327-12-3)
- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-2-[[(2,6-dimethylphenyl)amino]carbonyl]- (1000285-99-3)
- rel-(2R,6R)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-01-0)
- Mepivacaine (96-88-8)
- N-Desbutyl Bupivacaine (15883-20-2)
- rel-(2R,6S)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-00-9)
- ETHYL N-(2,6-XYLYL)CARBAMATE (35601-96-8)
Mepivacaine 関連文献
-
Myriam C. Salvadori,Mirtes E. Velletri,Márcia M. A. Camargo,Adélia C. P. Araújo Analyst 1988 113 1189
-
Menglin Wei,Jiajia Liu,Yuanyuan Xia,Feng Feng,Wenyuan Liu,Feng Zheng RSC Adv. 2015 5 66420
-
Zsolt Fül?p,Péter Szemesi,Péter Bana,János éles,István Greiner React. Chem. Eng. 2020 5 1527
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Bradley J. Dworak,Bruce C. Wheeler Lab Chip 2009 9 404
-
Isha Mutreja,Dhiraj Kumar,Ajeet Kaushik,Yogendra Kumar Mishra J. Mater. Chem. B 2023 11 5990
-
Francesco Ferlin,Daniela Lanari,Luigi Vaccaro Green Chem. 2020 22 5937
-
María José Gómez,Octavio Malato,Imma Ferrer,Ana Agüera,Amadeo R. Fernández-Alba J. Environ. Monit. 2007 9 718
-
Jesper G. Karlsson,Bj?rn Karlsson,Lars I. Andersson,Ian A. Nicholls Analyst 2004 129 456
-
Isha Mutreja,Dhiraj Kumar,Ajeet Kaushik,Yogendra Kumar Mishra J. Mater. Chem. B 2023 11 5990
96-88-8 (Mepivacaine) Related Products
- 22801-44-1(Mepivacaine)
- 2180-92-9(Bupivacaine)
- 24358-84-7((S)-Mepavacaine)
- 27262-45-9((R)-Bupivacaine)
- 247061-08-1(3-Amino Ropivacaine)
- 4411-72-7(N-(1,3-thiazol-2-yl)benzenesulfonamide)
- 922982-16-9(N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-yl)methylacetamide)
- 1361508-12-4(3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde)
- 1183287-38-8(4-(2,4-dimethylphenyl)-2-fluorobenzoic acid)
- 2228547-85-9(methyl 5-1-(aminomethyl)-3-hydroxycyclobutyl-1-methyl-1H-pyrazole-3-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
CN Supplier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk
